4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride
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Overview
Description
4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3BrF3O3S It is a derivative of benzene, featuring a bromine atom, a trifluoromethoxy group, and a sulfonyl fluoride group
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve palladium-catalyzed carbon–carbon bond formations .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Factors such as its molecular weight (259 ) and boiling point (78°C ) could potentially influence its bioavailability.
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially facilitate the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are typically carried out under mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability could be influenced by storage conditions, as it is recommended to be stored in a dry, room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group. Common reagents used in this synthesis include sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The sulfonyl fluoride group can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while coupling reactions produce biaryl compounds .
Scientific Research Applications
4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is investigated for its potential use in the development of biologically active molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(trifluoromethyl)benzenesulfonyl chloride: Lacks the bromine atom and has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
CAS No. |
1373232-48-4 |
---|---|
Molecular Formula |
C7H3BrF4O3S |
Molecular Weight |
323.1 |
Purity |
95 |
Origin of Product |
United States |
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